2,2-Diallyl-4,4-biphenol
Overview
Description
2,2-Diallyl-4,4-biphenol is an organic compound with the molecular formula C18H18O2. It is characterized by the presence of two allyl groups attached to the biphenyl structure. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
2,2-Diallyl-4,4-biphenol is primarily used as an additive in polymer materials . It enhances the antioxidant properties and stability of these materials .
Mode of Action
The compound interacts with the polymer materials, improving their resistance to oxidation . This interaction helps maintain the integrity and longevity of the materials, making them more durable and efficient .
Biochemical Pathways
Its role as an antioxidant suggests it may be involved in pathways related to oxidative stress and damage repair .
Pharmacokinetics
It is known that the compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and benzene . This solubility profile may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the enhanced stability and antioxidant properties of polymer materials . This leads to improved performance and longevity of these materials.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, its solubility in different solvents suggests that its action may be affected by the chemical environment . Furthermore, as an antioxidant, its efficacy may be influenced by the level of oxidative stress in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diallyl-4,4-biphenol typically involves the reaction of biphenol with allyl bromide. The general procedure is as follows:
Formation of Biphenol Sodium Salt: Biphenol is reacted with sodium hydroxide to form the corresponding sodium salt.
Alkylation: The sodium salt of biphenol is then reacted with allyl bromide under suitable conditions to yield this compound.
The reaction conditions generally involve the use of an organic solvent such as ethanol, acetone, or benzene, and the reaction is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Diallyl-4,4-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted biphenol derivatives with various functional groups.
Scientific Research Applications
2,2-Diallyl-4,4-biphenol has several applications in scientific research:
Polymer Chemistry: It is used as an additive in polymer materials to enhance their oxidative stability and overall performance.
Materials Science: The compound is utilized in the synthesis of advanced materials with improved properties.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Coatings and Paints: The compound is used in the formulation of coatings and paints to improve their durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diallyl-4,4-dihydroxybiphenyl
- 2,2-Diallyl-4,4-dimethylbiphenyl
- 2,2-Diallyl-4,4-dichlorobiphenyl
Uniqueness
2,2-Diallyl-4,4-biphenol is unique due to its specific combination of allyl groups and biphenyl structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring enhanced oxidative stability and material performance.
Properties
IUPAC Name |
4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKHZUOZFHWLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288792 | |
Record name | 2,2'-Diallyl-4,4'-biphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-01-4 | |
Record name | 6942-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Diallyl-4,4'-biphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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